

# Technical Support Center: Interpreting Negative Clinical Trial Data for ReN 1869

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | ReN 1869 |           |  |  |
| Cat. No.:            | B1680507 | Get Quote |  |  |

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the negative clinical trial data for the investigational compound **ReN 1869**. The following information is based on a hypothetical scenario where **ReN 1869**, a selective inhibitor of the Kinase Associated with Neuronal Degeneration (KAND), failed to meet its primary endpoint in a Phase III study for Neurodegenerative Disorder X (NDX).

#### Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the Phase III trial for ReN 1869?

The Phase III trial (Study ID: REN-NDX-003) did not meet its primary efficacy endpoint. There was no statistically significant difference in the mean change from baseline to week 76 on the NDX Cognitive-Functional Scale (NDX-CFS) between the **ReN 1869** and placebo groups.

Q2: Were there any encouraging signals in the secondary endpoints or subgroup analyses?

While the primary endpoint was not met, a post-hoc analysis of a subgroup of patients with a specific genetic biomarker (KAND-G72) suggested a potential trend towards slower decline. However, this was not statistically significant after adjusting for multiple comparisons and should be interpreted with caution. Key biomarker data showed target engagement but no significant downstream effects.

Q3: How can we be sure that **ReN 1869** was active in patients?



Pharmacokinetic data indicated that **ReN 1869** achieved target plasma concentrations predicted to be efficacious based on preclinical models. Furthermore, a cerebrospinal fluid (CSF) biomarker, phosphorylated KAND (p-KAND), showed a statistically significant, dosedependent reduction in the treatment arms, confirming target engagement in the central nervous system.

Q4: What are the leading hypotheses for the failure of **ReN 1869** in the Phase III trial?

Several hypotheses are being investigated:

- Insufficient pathway modulation: While target engagement was confirmed, the degree of KAND pathway inhibition may not have been sufficient to produce a clinical benefit.
- Incorrect patient population: The trial may have enrolled patients at a disease stage where KAND pathway inhibition is no longer effective.
- Redundancy in the signaling pathway: Other compensatory pathways may have negated the effect of KAND inhibition.
- Flawed preclinical models: The animal models used to predict efficacy may not have accurately represented the human disease pathology of NDX.

### **Troubleshooting Experimental Data**

Issue: My in vitro experiments show a strong effect of **ReN 1869**, but this was not observed in the clinical trial.

- Check drug concentrations: Ensure that the concentrations of ReN 1869 used in your in vitro
  models are comparable to the unbound drug concentrations observed in human plasma and
  CSF during the clinical trial.
- Evaluate model relevance: Critically assess whether your in vitro model (e.g., cell line, primary culture) accurately reflects the complexity of NDX in humans. Consider using more advanced models, such as patient-derived iPSC neurons or organoids.
- Consider off-target effects: At higher concentrations used in vitro, off-target effects could be responsible for the observed phenotype. A comprehensive kinase panel screening at a range



of concentrations is recommended.

Issue: I am trying to replicate the biomarker assay for p-KAND and am not seeing a signal.

- Refer to the detailed protocol: A detailed protocol for the p-KAND ELISA is provided below.
   Pay close attention to sample handling and processing, as p-KAND is a labile phosphoprotein.
- Antibody validation: Ensure that the antibodies you are using are specific for p-KAND and have been validated for the assay format.
- Sample quality: CSF samples must be collected, processed, and stored under stringent conditions to prevent protein degradation and dephosphorylation.

### **Quantitative Data Summary**

Table 1: Summary of Primary and Key Secondary Endpoints from Study REN-NDX-003

| Endpoint                                                | ReN 1869<br>(n=450) | Placebo<br>(n=450) | Difference<br>(95% CI)  | p-value |
|---------------------------------------------------------|---------------------|--------------------|-------------------------|---------|
| Primary Endpoint                                        |                     |                    |                         |         |
| Mean Change in<br>NDX-CFS from<br>Baseline              | 3.2                 | 2.9                | 0.3 (-0.5, 1.1)         | 0.45    |
| Secondary<br>Endpoints                                  |                     |                    |                         |         |
| Mean Change in<br>CSF p-KAND<br>(ng/mL)                 | -15.8               | -1.2               | -14.6 (-16.1,<br>-13.1) | <0.001  |
| Mean Change in<br>CSF<br>Neurofilament<br>Light (pg/mL) | 12.4                | 11.8               | 0.6 (-2.5, 3.7)         | 0.71    |



#### **Experimental Protocols**

Protocol 1: KAND Kinase Activity Assay (In Vitro)

This protocol describes a radiometric filter-binding assay to measure the kinase activity of recombinant human KAND.

- Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
- Prepare Substrate Solution: Dissolve the KAND-specific peptide substrate in the Kinase Reaction Buffer to a final concentration of 20 μM.
- Serial Dilution of ReN 1869: Prepare a 10-point serial dilution of ReN 1869 in DMSO, followed by a 1:100 dilution in Kinase Reaction Buffer.
- Kinase Reaction:
  - Add 5 μL of diluted ReN 1869 or DMSO (vehicle control) to a 96-well plate.
  - $\circ~$  Add 10  $\mu L$  of the Substrate Solution.
  - Add 10 μL of recombinant KAND enzyme (5 ng/μL) in Kinase Reaction Buffer.
  - $\circ~$  To initiate the reaction, add 25  $\mu L$  of ATP solution (containing [y- $^{33}P]ATP)$  to a final concentration of 10  $\mu M$  .
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Stopping the Reaction: Terminate the reaction by adding 50  $\mu$ L of 3% phosphoric acid.
- Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate three times with 0.75% phosphoric acid.
- Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.



 Data Analysis: Calculate the percent inhibition for each concentration of ReN 1869 and determine the IC<sub>50</sub> value by non-linear regression.

Protocol 2: ELISA for p-KAND in Human CSF

This protocol details a sandwich ELISA for the quantification of phosphorylated KAND (p-KAND) in human cerebrospinal fluid (CSF).

- Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for total KAND overnight at 4°C.
- Washing and Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Block the plate with Blocking Buffer (PBS with 1% BSA) for 2 hours at room temperature.
- Sample and Standard Incubation:
  - Prepare a standard curve using recombinant p-KAND.
  - Add 100 μL of standards and CSF samples to the wells.
  - Incubate for 2 hours at room temperature with shaking.
- Washing: Wash the plate three times with Wash Buffer.
- Detection Antibody Incubation: Add 100 μL of a biotinylated detection antibody specific for the phosphorylated form of KAND. Incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Streptavidin-HRP Incubation: Add 100 μL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.
- Washing: Wash the plate five times with Wash Buffer.
- Substrate Development: Add 100 μL of TMB substrate and incubate until a blue color develops. Stop the reaction by adding 50 μL of Stop Solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>).



- Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the concentration of p-KAND in the samples by interpolating from the standard curve.

#### **Visualizations**













Click to download full resolution via product page

 To cite this document: BenchChem. [Technical Support Center: Interpreting Negative Clinical Trial Data for ReN 1869]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680507#interpreting-negative-clinical-trial-data-for-ren-1869]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com